Cas no 109713-79-3 (1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy-)
1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy-
- 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-hydroxybutan-1-one
- (+-)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-hydroxybutyryl)piperazine
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-hydroxy-1-oxobutyl)piperazine
- 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-hydroxybutyryl)piperazine
- 145
- HRO 2
- Neldazosin
- Neldazosin [INN]
- Neldazosina [INN-Spanish]
- Neldazosine [INN-French]
- Neldazosinum [INN-Latin]
- UNII-G3E7RO42MB
- Q15634030
- L002223
- SCHEMBL1230587
- (+/-)-1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-4-(3-HYDROXYBUTYRYL)PIPERAZINE
- Neldazosinum
- 1-BUTANONE, 1-(4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-1-PIPERAZINYL)-3-HYDROXY-
- HRO-2/145
- HRO 2/145
- Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-hydroxy-1-oxobutyl)-
- Neldazosine
- 109713-79-3
- Neldazosina
- G3E7RO42MB
- NS00122295
- CHEMBL2106898
- CS-0025760
- DTXSID40869512
- Oprea1_147810
- HY-106416
- TS-09272
-
- Inchi: 1S/C18H25N5O4/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21)
- InChI Key: IOSMPEJNAQZKJT-UHFFFAOYSA-N
- SMILES: O=C(CC(C)O)N1CCN(C2N=C(C3C=C(C(=CC=3N=2)OC)OC)N)CC1
Computed Properties
- Exact Mass: 375.19085
- Monoisotopic Mass: 375.191
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 114A^2
Experimental Properties
- Density: 1.313
- Boiling Point: 659.8°Cat760mmHg
- Flash Point: 352.8°C
- Refractive Index: 1.629
- PSA: 114.04
- LogP: 0.58170
1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A476295-5mg |
Neldazosin |
109713-79-3 | 98% | 5mg |
$456.0 | 2025-03-01 | |
| Ambeed | A476295-1mg |
Neldazosin |
109713-79-3 | 98% | 1mg |
$183.0 | 2025-03-01 | |
| Ambeed | A476295-100mg |
Neldazosin |
109713-79-3 | 98% | 100mg |
$1822.0 | 2025-03-01 | |
| Ambeed | A476295-25mg |
Neldazosin |
109713-79-3 | 98% | 25mg |
$1017.0 | 2025-03-01 | |
| Ambeed | A476295-50mg |
Neldazosin |
109713-79-3 | 98% | 50mg |
$1342.0 | 2025-03-01 | |
| Ambeed | A476295-10mg |
Neldazosin |
109713-79-3 | 98% | 10mg |
$655.0 | 2025-03-01 |
1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy- Suppliers
1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy- Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
Additional information on 1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy-
1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy (CAS No. 109713-79-3)
1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy is a complex organic compound with the CAS registry number 109713-79-3. This compound belongs to the class of heterocyclic compounds, specifically featuring a quinazoline ring system and a piperazine moiety. The presence of these structural elements makes it a subject of interest in various fields of chemical research, including medicinal chemistry and pharmacology.
The molecular structure of 109713-79-3 is characterized by a quinazoline core, which is a bicyclic aromatic system with two nitrogen atoms. The quinazoline ring is further substituted with amino and methoxy groups at positions 4, 6, and 7. These substituents are known to influence the compound's pharmacokinetic properties, such as solubility and bioavailability. Additionally, the piperazine ring attached to the quinazoline moiety introduces further complexity to the molecule, potentially enhancing its binding affinity to target proteins.
Recent studies have highlighted the potential of 109713-79-3 as a lead compound in drug discovery efforts targeting various therapeutic areas. For instance, research has demonstrated its ability to modulate key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development. Furthermore, its structural similarity to approved drugs in the market suggests that it could be optimized for improved efficacy and reduced toxicity.
In terms of synthesis, 109713-79-3 can be prepared through a multi-step process involving nucleophilic aromatic substitution and condensation reactions. The synthesis typically begins with the preparation of the quinazoline core, followed by functionalization with amino and methoxy groups. The final step involves coupling the modified quinazoline with a piperazine derivative to form the complete molecule.
The physicochemical properties of 109713-79-3 have been extensively studied to understand its behavior in different environments. For example, its solubility in various solvents has been determined using high-performance liquid chromatography (HPLC), while its stability under different pH conditions has been assessed using UV-vis spectroscopy. These studies are crucial for determining its suitability as an active pharmaceutical ingredient (API) or as a precursor in chemical manufacturing.
From an applications perspective, 109713-79-3 has shown potential in several areas beyond drug discovery. For instance, it has been investigated as a candidate for use in agrochemicals due to its ability to inhibit plant pathogens. Additionally, its photochemical properties have been explored for applications in materials science, particularly in the development of light-responsive materials.
In terms of safety and toxicity profiles, preliminary studies indicate that 109713-79-3 exhibits low acute toxicity when administered orally or intravenously. However, further long-term studies are required to fully understand its safety profile and potential for chronic toxicity.
Looking ahead, ongoing research is focused on optimizing the structure of 109713-79-3 to enhance its pharmacokinetic properties while maintaining or improving its biological activity. This includes exploring different substitution patterns on the quinazoline ring and modifying the piperazine moiety to achieve better target specificity.
In conclusion, CAS No. 109713-79-3, or 1-butanol derivative, represents a valuable compound with diverse applications across multiple disciplines. Its unique structural features and promising biological activity make it an attractive target for further research and development.
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